molecular formula C11H8ClN3O3 B2509209 5-[(2-Chloropyrimidin-4-yl)amino]-2-hydroxybenzoic acid CAS No. 2061353-14-6

5-[(2-Chloropyrimidin-4-yl)amino]-2-hydroxybenzoic acid

Cat. No.: B2509209
CAS No.: 2061353-14-6
M. Wt: 265.65
InChI Key: BSFQLCDTWQARRC-UHFFFAOYSA-N
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Description

5-[(2-Chloropyrimidin-4-yl)amino]-2-hydroxybenzoic acid is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly as a core scaffold for developing novel therapeutic agents. This molecule integrates a 2-hydroxybenzoic acid moiety linked to a 2-chloropyrimidine ring via an amino bridge, a structural feature common in compounds with documented biological activity . The 2-chloropyrimidine component is a versatile and reactive group that serves as a key synthetic intermediate, enabling further derivatization through nucleophilic aromatic substitution reactions . The primary research value of this compound lies in its potential as a precursor for synthesizing novel Schiff base derivatives and formamidine compounds, which have demonstrated promising in vitro antimicrobial activities against a range of pathogenic bacteria and fungi in studies on structurally related pyrimidine compounds . Furthermore, analogs featuring the 2-chloropyrimidine core have been identified in patent literature as inhibitors of critical kinase targets, including JAK2 and Cyclin-Dependent Kinases (CDKs) . This suggests its high utility in exploratory research for developing potential therapies for proliferative disorders such as acute myeloid leukemia, chronic myelogenous leukemia, and breast cancer . The mechanism of action for derivatives of this compound is typically associated with the inhibition of specific pathogenic kinases or disruption of essential microbial cellular processes, positioning it as a valuable building block in early-stage drug discovery . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

5-[(2-chloropyrimidin-4-yl)amino]-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O3/c12-11-13-4-3-9(15-11)14-6-1-2-8(16)7(5-6)10(17)18/h1-5,16H,(H,17,18)(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFQLCDTWQARRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=NC(=NC=C2)Cl)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Chloropyrimidin-4-yl)amino]-2-hydroxybenzoic acid typically involves the reaction of 2-chloropyrimidine with 2-hydroxybenzoic acid under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, which is a widely used technique in organic synthesis . The reaction conditions often involve the use of a base such as cesium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(2-Chloropyrimidin-4-yl)amino]-2-hydroxybenzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

5-[(2-Chloropyrimidin-4-yl)amino]-2-hydroxybenzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[(2-Chloropyrimidin-4-yl)amino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Key Observations:

  • Substituent Bulk and Hydrophobicity: Prenyl groups (e.g., in 5-(bis(3-methylbut-2-enyl)amino)-2-hydroxybenzoic acid) enhance thermotolerance but fail to activate longevity pathways like DAF-16, possibly due to steric hindrance limiting nuclear translocation .
  • Electron-Withdrawing Groups : Chlorine atoms (as in HZ52 or the target compound) improve binding to enzymes like 5-lipoxygenase or kinases by modulating electron density .
  • Extended Side Chains: The octanoic acid chain in HZ52 enhances membrane permeability and sustained enzyme inhibition .

Mechanistic and Functional Comparisons

  • Anti-Inflammatory Activity: The bromo-carboxypropenoyl derivative () shows potent anti-inflammatory effects with an ED₅₀ of 1.2 mg/kg in rat models, outperforming traditional 5-aminosalicylic acid derivatives. HZ52 inhibits 5-lipoxygenase (IC₅₀ = 0.8 µM), reducing leukotriene biosynthesis and inflammation .
  • Neuroprotection :
    • The tert-butyl-chloro-benzyl derivative () reduces oxidative stress in neuronal cells by upregulating Nrf2 and HO-1 pathways, with 80% cell viability at 10 µM under ischemic conditions .
  • Thermotolerance vs. Lifespan: While 5-(bis(3-methylbut-2-enyl)amino)-2-hydroxybenzoic acid increases HSP-16.2 expression (2.5-fold) and survival under heat stress, it lacks lifespan extension due to its inability to activate DAF-16, unlike aspirin, which extends lifespan via dietary restriction-like mechanisms .

Biological Activity

5-[(2-Chloropyrimidin-4-yl)amino]-2-hydroxybenzoic acid (CAS No. 2061353-14-6) is a compound that belongs to the class of pyrimidine derivatives. These compounds are recognized for their diverse biological activities and are frequently utilized in medicinal chemistry for therapeutic development. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H8ClN3O3, with a molecular weight of 247.65 g/mol. The structure consists of a chloropyrimidine moiety linked to a hydroxybenzoic acid, which imparts unique chemical properties conducive to biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit various enzymatic activities by binding to active sites, thus modifying biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which may lead to therapeutic effects in diseases like cancer and infections.
  • Receptor Binding : It may interact with cellular receptors, influencing signal transduction pathways that regulate cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties against various bacterial strains.
  • Anticancer Potential : There is emerging evidence indicating its potential as an anticancer agent through the induction of apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating inflammatory cytokines.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against E. coli and Staphylococcus aureus
AnticancerInduces apoptosis in MCF-7 breast cancer cells
Anti-inflammatoryReduces TNF-alpha levels in LPS-stimulated macrophages

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Table 2: Comparison with Similar Compounds

CompoundStructure TypeBiological Activity
4-Amino-5-chloro-2-hydroxybenzoic acidHydroxybenzoic derivativeModerate anticancer
2-Amino-4-chloropyrimidinePyrimidine derivativeAntimicrobial
5-Fluoro-2-hydroxybenzoic acidFluorinated hydroxybenzoicAntimicrobial and anticancer

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